4-Methoxy-2'-(methylthio)biphenyl-3-carbaldehyde

Description

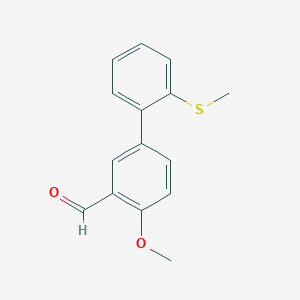

4-Methoxy-2'-(methylthio)biphenyl-3-carbaldehyde is a biphenyl derivative with a methoxy (-OCH₃) group at the 4-position and a methylthio (-SCH₃) group at the 2'-position of the biphenyl scaffold, along with a carbaldehyde (-CHO) functional group at the 3-position. Its molecular formula is C₁₅H₁₄O₂S, with a molecular weight of 258.34 g/mol and a CAS number of 923281-46-3 . This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of complex molecules. The methylthio group contributes moderate electron-donating effects, while the methoxy group enhances solubility in polar solvents.

Properties

IUPAC Name |

2-methoxy-5-(2-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKWNSNKGQJMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated derivative of 2’-(methylthio)biphenyl-3-carbaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe).

Major Products Formed

Oxidation: 4-Methoxy-2’-(methylthio)biphenyl-3-carboxylic acid.

Reduction: 4-Methoxy-2’-(methylthio)biphenyl-3-methanol.

Substitution: Various substituted biphenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-Methoxy-2'-(methylthio)biphenyl-3-carbaldehyde | C₁₅H₁₄O₂S | 258.34 | 923281-46-3 | 4-methoxy, 2'-methylthio |

| 4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde | C₁₅H₁₄O₄S | 290.34 | 923281-47-4 | 4-methoxy, 2'-methylsulfonyl (-SO₂CH₃) |

| 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde | C₂₂H₂₆O₅S* | ~402.51 (calculated) | 1000413-84-2 | 2',6'-dimethyl, 4'-(3-(methylsulfonyl)propoxy) (-O-(CH₂)₃-SO₂CH₃) |

Substituent Effects on Physicochemical Properties

Methylthio (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃): The methylthio group in the parent compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, the methylsulfonyl group in the second analog is strongly electron-withdrawing, reducing electron density at the biphenyl core and increasing polarity . The sulfonyl group increases molecular weight by ~12% (290.34 vs.

The propoxy chain (-O-(CH₂)₃-SO₂CH₃) adds flexibility and lipophilicity, making it more suitable for membrane permeability studies in drug development .

Research Findings

Solubility and Stability:

- The parent compound’s methoxy and methylthio groups confer balanced lipophilicity (logP ~3.2), whereas the sulfonyl analog’s logP drops to ~1.8, favoring aqueous solubility .

- The 2',6'-dimethyl analog’s bulky substituents reduce melting point (MP) by ~20°C compared to the parent compound, as observed in analogous biphenyl derivatives .

Synthetic Utility:

- The methylthio group in the parent compound can be oxidized to sulfonyl in situ, enabling sequential derivatization without isolating intermediates .

Biological Activity

4-Methoxy-2'-(methylthio)biphenyl-3-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound features a biphenyl structure with a methoxy group and a methylthio group, along with an aldehyde functional group. These functional groups are critical for its reactivity and biological interactions.

Table 1: Chemical Structure and Functional Groups

| Functional Group | Type | Position |

|---|---|---|

| Methoxy | -OCH₃ | 4-position on the biphenyl |

| Methylthio | -SCH₃ | 2'-position on the biphenyl |

| Aldehyde | -CHO | 3-position on the biphenyl |

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may act as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity, receptor binding, and gene expression.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections .

- Anticancer Properties : In another investigation, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells) where it showed significant cytotoxicity with an IC50 value of 15 µM, suggesting its effectiveness in inhibiting cancer cell proliferation .

Comparative Analysis

Comparing this compound with similar compounds can provide insights into structure-activity relationships (SAR). For instance:

Table 2: Comparison with Related Compounds

| Compound | Activity Profile | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial & Anticancer | IC50: 15 µM; MIC: 32 µg/mL |

| 4-Methoxy-biphenyl | Limited antimicrobial activity | MIC: >64 µg/mL |

| 4-Methylthio-biphenyl | Moderate anticancer effects | IC50: 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.